3-(ethanesulfonyl)-N-methylcyclohexan-1-amine
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Overview
Description
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an ethanesulfonyl group and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine typically involves the following steps:
Formation of the Ethanolsulfonyl Group: The ethanesulfonyl group can be introduced by reacting ethanesulfonyl chloride with a suitable nucleophile under basic conditions.
Cyclohexane Ring Formation: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene derivatives.
N-Methylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: The ethanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(methanesulfonyl)-N-methylcyclohexan-1-amine: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
3-(ethanesulfonyl)-N-ethylcyclohexan-1-amine: Similar structure but with an N-ethyl group instead of an N-methyl group.
Uniqueness
3-(ethanesulfonyl)-N-methylcyclohexan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H19NO2S |
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Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-ethylsulfonyl-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-5-8(7-9)10-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
UJYNFQLJVPRVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCCC(C1)NC |
Origin of Product |
United States |
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